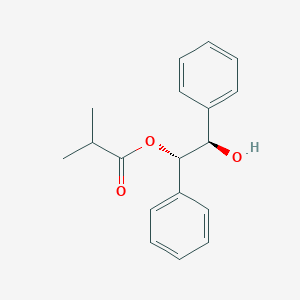
Propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester is a chemical compound with a complex structure that includes a propanoic acid moiety, a 2-methyl group, and a 2-hydroxy-1,2-diphenylethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester typically involves esterification reactions. One common method is the reaction of 2-methylpropanoic acid with (1S,2R)-2-hydroxy-1,2-diphenylethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow microreactor systems can be employed to enhance efficiency and yield. These systems allow for better control of reaction conditions and can be more sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 2-methyl-, (1S,2R,4R,6S)-6-hydroxy-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester .
- Tertiary butyl esters .
Uniqueness
Propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester is unique due to its specific stereochemistry and the presence of both hydroxy and diphenylethyl groups. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
CAS No. |
612086-31-4 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
[(1S,2R)-2-hydroxy-1,2-diphenylethyl] 2-methylpropanoate |
InChI |
InChI=1S/C18H20O3/c1-13(2)18(20)21-17(15-11-7-4-8-12-15)16(19)14-9-5-3-6-10-14/h3-13,16-17,19H,1-2H3/t16-,17+/m1/s1 |
InChI Key |
MYACSPGZVTWJGV-SJORKVTESA-N |
Isomeric SMILES |
CC(C)C(=O)O[C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O |
Canonical SMILES |
CC(C)C(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


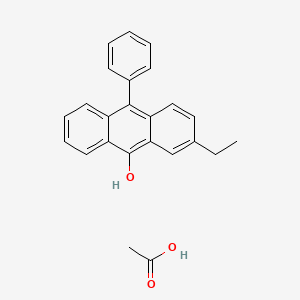
![1,3,2-Dioxarsolane, 2-[2,6-bis(1-methylethyl)phenoxy]-4,5-dimethyl-](/img/structure/B12588459.png)
![5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione](/img/structure/B12588461.png)
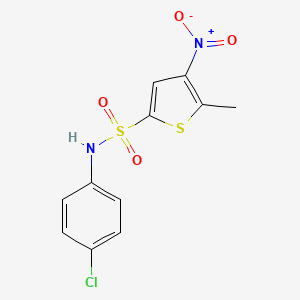
![4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole](/img/structure/B12588465.png)
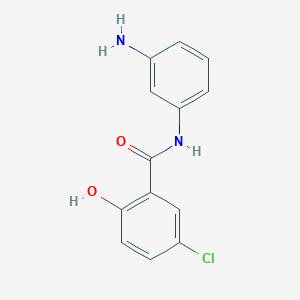
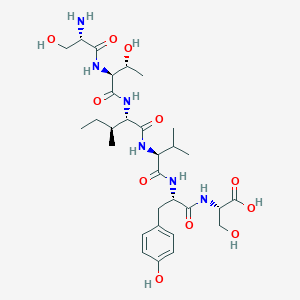
![5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12588481.png)
![5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide](/img/structure/B12588489.png)
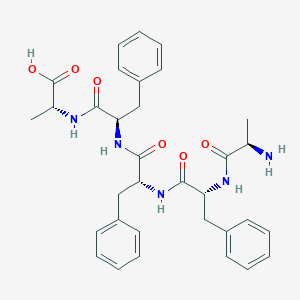
![1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one](/img/structure/B12588499.png)
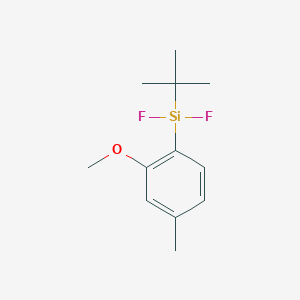
![N-[1-(Hydroxymethyl)-2-oxocyclobutyl]acetamide](/img/structure/B12588516.png)

